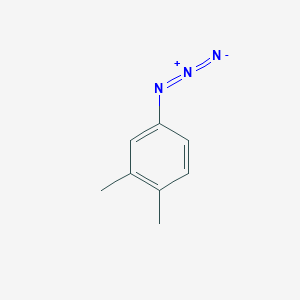

4-azido-1,2-dimethylbenzene

Description

Significance of Organic Azides in Synthetic Chemistry and Materials Science

Organic azides are highly versatile intermediates in organic synthesis. wiley.com They serve as precursors for a wide range of nitrogen-containing compounds, including amines, heterocycles, and polymers. kit.eduwiley.com One of the most prominent reactions involving organic azides is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. nih.govacs.org This reaction is celebrated for its high efficiency, regioselectivity, and mild reaction conditions, making it a powerful tool in drug discovery, bioconjugation, and materials science. baseclick.eunih.gov

In materials science, organic azides are crucial for the functionalization of surfaces and the creation of advanced polymers. baseclick.eumdpi.com Their ability to generate highly reactive nitrene species upon thermal or photochemical activation allows for the crosslinking of polymer chains, which alters the material's mechanical properties like hardness and solubility. mdpi.com This property is fundamental in the manufacturing of photoresists for the semiconductor industry and in the development of high-energy materials. wiley.commdpi.com

Overview of Azide (B81097) Reactivity and Strategic Utility

The reactivity of aryl azides is dominated by two main pathways: reactions involving the azide group itself and reactions of the nitrene formed upon nitrogen extrusion. kit.edudiva-portal.org

Cycloaddition Reactions: Aryl azides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form 1,2,3-triazoles. mdpi.comrsc.org These reactions can be thermally initiated or catalyzed by metals like copper or ruthenium, with the catalyst influencing the regioselectivity of the product. acs.orgrsc.org The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry and materials science. baseclick.eu

Nitrene Formation and Subsequent Reactions: Upon photolysis or thermolysis, aryl azides release a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. d-nb.infobeilstein-journals.org These nitrenes can exist in either a singlet or triplet state, each with distinct reactivity. rsc.org Singlet nitrenes can undergo insertion into C-H and N-H bonds, or rearrange to form other cyclic structures like azepines. beilstein-journals.orgrsc.org Triplet nitrenes tend to abstract hydrogen atoms to form anilines or dimerize to form azo compounds. rsc.org This reactivity is harnessed in photoaffinity labeling to study protein interactions and in the synthesis of complex heterocyclic systems. d-nb.inforsc.org

The strategic utility of the azide group also lies in its role as a "masked" amino group. scispace.com It is stable under many reaction conditions where a primary amine would be reactive, and it can be easily reduced to the corresponding amine at a later stage in a synthetic sequence. baseclick.eu

Positional Isomerism in Substituted Azidobenzenes and Research Implications

Positional isomerism in substituted azidobenzenes refers to the different possible locations of the azide group and other substituents on the benzene (B151609) ring. solubilityofthings.comalgoreducation.com The relative positions of these groups can have a profound impact on the molecule's electronic properties, reactivity, and ultimately its applications. rsc.orgnih.gov

For instance, the electronic nature of a substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) relative to the azide group can influence the rate and outcome of azide reactions. Electron-withdrawing groups can enhance the electrophilicity of the azide, accelerating certain cycloaddition reactions. acs.orgrsc.org The position of substituents also affects the photochemical properties of aryl azides, influencing the behavior of the resulting nitrene and the products formed upon photolysis. rsc.org Research into these isomeric effects is crucial for designing molecules with specific reactivity for applications ranging from medicinal chemistry to materials science. algoreducation.comnih.gov

4-Azido-1,2-dimethylbenzene is a specific example of a substituted aryl azide. Its structure consists of a benzene ring with an azide group at position 4, and two methyl groups at positions 1 and 2. The methyl groups are electron-donating, which can influence the reactivity of the azide group. The specific placement of these substituents creates a unique electronic and steric environment on the aromatic ring, distinguishing its chemical behavior from other isomers like 2-azido-1,3-dimethylbenzene. alfa-chemistry.com The study of such specific isomers allows chemists to fine-tune the properties of aryl azides for targeted applications.

Structure

3D Structure

Properties

IUPAC Name |

4-azido-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)5-7(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGBEJGOTXYPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Azido 1,2 Dimethylbenzene

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole (in this case, the azide (B81097) group of 4-azido-1,2-dimethylbenzene) and a dipolarophile, such as an alkyne or alkene, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This class of reactions is highly valued for its efficiency and specificity in creating stable covalent linkages. ijrpc.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, a set of powerful and reliable bond-forming reactions. nih.govresearchgate.net This reaction unites organic azides, such as this compound, with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazole derivatives. nih.govwikipedia.org The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal process, allowing it to proceed efficiently at or below room temperature. nih.govresearchgate.net The reaction is robust and generally unaffected by the steric and electronic properties of the substituents on either the azide or the alkyne. nih.gov

Mechanistic Studies of CuAAC with Aryl Azides

The mechanism of CuAAC, while seemingly simple, involves multiple reversible steps with various copper(I) coordination complexes. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species from the terminal alkyne and the copper catalyst. nih.govnih.gov Mechanistic studies, combining experimental and theoretical approaches, have focused on identifying the key intermediates and the role of copper's nuclearity (whether one or multiple copper atoms are involved). acs.orgnih.gov

A widely accepted mechanistic framework involves the following key steps:

Formation of Copper Acetylide: A copper(I) ion coordinates with the terminal alkyne to form a π-complex, which then rearranges to the crucial copper acetylide intermediate. nih.gov

Coordination and Cyclization: The aryl azide, this compound, coordinates to the copper acetylide complex. This is followed by a stepwise cycloaddition process. The terminal nitrogen of the azide attacks the alkyne carbon, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). nih.govnih.gov

Ring Contraction and Product Release: This intermediate undergoes ring contraction and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. acs.orgresearchgate.net

Some studies propose the involvement of binuclear copper species, which may work in concert to activate the alkyne and facilitate the cycloaddition. nih.gov The reactivity of the azide is influenced by its electronic structure; the terminal nitrogen atom (N3) is the primary site for nucleophilic attack. nih.gov

Formation of 1,2,3-Triazole Derivatives

The reaction of this compound with various terminal alkynes under CuAAC conditions yields a diverse range of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govresearchgate.net This transformation is highly regioselective, in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov

The resulting 1,2,3-triazole ring is a highly stable aromatic heterocycle. nih.gov It is generally inert to harsh conditions, including hydrolysis, oxidation, and reduction. nih.gov This stability, combined with its significant dipole moment and ability to act as a hydrogen bond acceptor, makes the triazole a valuable linker in various applications, from medicinal chemistry to materials science. nih.gov The synthesis is efficient, high-yielding, and compatible with a wide array of functional groups, making it a highly modular method for linking different molecular building blocks. nih.gov

Table 1: Examples of 1,2,3-Triazole Derivatives from CuAAC Reactions This table is illustrative of the types of products formed from the reaction of an aryl azide like this compound with representative alkynes.

| Aryl Azide | Alkyne Reactant | Resulting 1,2,3-Triazole Structure | Significance |

|---|---|---|---|

| This compound | Phenylacetylene | 1-(3,4-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole | Core structure for functional materials and pharmaceutical analogues. nih.gov |

| This compound | Propargyl alcohol | (1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanol | Introduction of a hydroxyl functional group for further modification. |

| This compound | Ethynyltrimethylsilane | 1-(3,4-Dimethylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Silyl group can be a placeholder for subsequent functionalization, such as iodination. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To address the cytotoxicity associated with copper catalysts, which can be problematic in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction, also known as copper-free click chemistry, utilizes a strained cyclic alkyne, typically a cyclooctyne (B158145) derivative, to react with an azide. nih.gov The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur rapidly and efficiently without the need for a metal catalyst. magtech.com.cnscispace.com The reaction proceeds spontaneously under physiological conditions, forming a stable triazole linkage. vectorlabs.com

Intramolecular Cycloaddition Reactions

In addition to intermolecular reactions, the azide group of a this compound derivative can participate in intramolecular cycloadditions. This occurs when the alkyne (or other dipolarophile) is tethered to the aryl azide via a suitable linker. nih.gov The outcome of such reactions is highly dependent on the length and nature of this tether, which influences the conformational flexibility and proximity of the reacting groups. nih.gov These reactions are powerful methods for constructing fused polycyclic and heterocyclic ring systems. researchgate.net For instance, a thermal intramolecular reaction between an azide and a tethered alkyne can lead to the formation of a fused triazole ring system. researchgate.net Depending on the electronic nature of the system, these reactions can sometimes proceed via a Diels-Alder type mechanism with inverse electron demand, leading to fused nitrogen-containing heterocycles after the extrusion of dinitrogen. researchgate.netmdpi.com

Formation of Condensed Heterocycles

While specific examples detailing the formation of condensed heterocycles directly from this compound are not extensively documented in readily available literature, the general reactivity of aryl azides is instructive. Aryl azides are versatile synthons in the construction of a variety of nitrogen-containing heterocyclic systems. nih.govresearchgate.net These transformations can be initiated either thermally or photochemically and often proceed through a nitrene intermediate.

The formation of condensed heterocycles from aryl azides can occur through several intramolecular pathways, particularly when a suitable reactive group is present in an ortho position. In the case of this compound, the adjacent methyl groups could potentially be involved in cyclization reactions following nitrene formation. For instance, intramolecular C-H insertion into a methyl group could lead to the formation of a five-membered ring, which could then undergo further transformations.

Furthermore, if one of the methyl groups were functionalized, for example, to an aldehyde or a vinyl group, a wider range of intramolecular cyclizations would be accessible. For instance, the thermal decomposition of ortho-azidostyrenes is a known route to indoles. Similarly, the thermolysis of azidovinylbenzo[b]thiophenes has been shown to yield fused pyrrole (B145914) products. researchgate.net These examples highlight the potential for intramolecular reactions of the nitrene generated from this compound, which could lead to the formation of condensed heterocyclic structures.

The table below summarizes general synthetic methods for heterocycles from organic azides.

| Reaction Type | Description | Resulting Heterocycle (General) |

| [3+2] Cycloaddition | Reaction of the azide with an alkyne or alkene. | Triazoles, Triazolines |

| Intramolecular C-H Amination | Insertion of the in situ generated nitrene into a C-H bond. | Fused N-heterocycles |

| Aza-Wittig Reaction | Reaction of the azide with a phosphine (B1218219) to form an iminophosphorane, followed by reaction with a carbonyl compound. | Various N-heterocycles |

Nitrene Chemistry and Rearrangement Reactions

A central feature of the chemistry of this compound is its ability to serve as a precursor to the corresponding aryl nitrene, 3,4-dimethylphenylnitrene. This highly reactive intermediate can undergo a variety of subsequent reactions, including insertions, cyclizations, and rearrangements.

Thermal Decomposition to Nitrenes

Upon heating, aryl azides, including this compound, typically undergo thermal decomposition with the extrusion of molecular nitrogen to generate a highly reactive aryl nitrene intermediate. researchgate.netdtic.mil The initial step in this process is the homolytic cleavage of the Nα-Nβ bond of the azide group. This decomposition can be influenced by the structure of the azide and the reaction conditions. For many organic polyazides, the release of nitrogen gas is the primary decomposition mechanism. nih.gov

The thermal stability of azidopyridines, for instance, has been studied, with decomposition leading to the formation of nitrogen gas and subsequent intermolecular reactions of the nitrene intermediates. researchgate.net

The 3,4-dimethylphenylnitrene generated from the thermal decomposition of this compound can undergo several characteristic reactions. One of the primary pathways for aryl nitrenes is intramolecular cyclization. The presence of ortho-methyl groups in 3,4-dimethylphenylnitrene provides sites for intramolecular C-H insertion. This can lead to the formation of fused ring systems.

Additionally, nitrenes can react intermolecularly. For example, in the presence of suitable substrates, they can undergo insertion into C-H or N-H bonds, or add to C=C double bonds to form aziridines. The specific reaction pathway taken by the 3,4-dimethylphenylnitrene will depend on the reaction conditions and the presence of other reactive species.

Curtius Rearrangement of Acyl Azide Derivatives

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.org This reaction is a powerful method for converting carboxylic acids into amines, urethanes, and ureas via the isocyanate intermediate. researchgate.netnih.gov While this compound itself does not undergo a Curtius rearrangement, a corresponding acyl azide derivative, such as 3,4-dimethylbenzoyl azide, would be expected to readily undergo this transformation.

The mechanism of the Curtius rearrangement is generally considered to be a concerted process where the R group migrates to the nitrogen atom as nitrogen gas is expelled. wikipedia.org This avoids the formation of a free nitrene intermediate.

The Curtius rearrangement of 3,4-dimethylbenzoyl azide would yield 3,4-dimethylphenyl isocyanate. scbt.comgeorganics.sk Isocyanates are versatile intermediates that can react with a variety of nucleophiles.

The following table outlines some common reactions of 3,4-dimethylphenyl isocyanate:

| Reactant | Product |

| Water | 3,4-Dimethylaniline (after decarboxylation of the intermediate carbamic acid) |

| Alcohol (e.g., Ethanol) | Ethyl N-(3,4-dimethylphenyl)carbamate |

| Amine (e.g., Aniline) | 1-(3,4-Dimethylphenyl)-3-phenylurea |

The synthesis of dimethylphenyl isocyanates can also be achieved through the phosgenation of the corresponding dimethylaniline. google.com

Schmidt Rearrangement

The Schmidt reaction is the reaction of an azide with a carbonyl compound, tertiary alcohol, or alkene under acidic conditions to produce an amine, amide, nitrile, or imine after rearrangement and extrusion of nitrogen. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is closely related to the Curtius rearrangement. wikipedia.org

A relevant example is the Schmidt reaction of 3,4-dimethylacetophenone with hydrazoic acid. In this reaction, the ketone is treated with hydrazoic acid in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with loss of nitrogen gas to yield N-(3,4-dimethylphenyl)acetamide. Subsequent hydrolysis of the amide furnishes 3,4-dimethylaniline. acs.org

The general mechanism for the Schmidt reaction of a ketone is as follows:

Reduction Reactions of the Azido (B1232118) Group to Amines

The conversion of the azido group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. For this compound, this provides a direct route to the valuable compound 3,4-dimethylaniline. This reduction can be achieved through several reliable methods, most notably catalytic hydrogenation and the Staudinger reaction.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aryl azides. This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the azide to the corresponding amine with the liberation of nitrogen gas. researchgate.netacs.org

The reaction can be performed using molecular hydrogen (H₂) gas, often under pressure, or through transfer hydrogenation, which utilizes alternative hydrogen donors. researchgate.netnih.gov Common transfer hydrogenation reagents include sodium borohydride (B1222165) (NaBH₄), triethylsilane, or Hantzsch esters in the presence of a suitable catalyst. researchgate.netresearchgate.netacs.org These methods offer practical advantages, such as avoiding the need for specialized high-pressure hydrogenation equipment. nih.gov The reaction is generally high-yielding and chemoselective, leaving other functional groups on the aromatic ring, such as the methyl groups in this compound, intact.

Table 1: Representative Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Hydrogen Source | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | 10% Pd/C | H₂ (gas) | Ethanol | 3,4-Dimethylaniline | >95% (Typical) |

| This compound | [Ru(p-cymene)Cl₂]₂ | NaBH₄ | Water | 3,4-Dimethylaniline | High (Typical) researchgate.net |

Staudinger Reaction

The Staudinger reaction, discovered by Hermann Staudinger, provides a mild and effective method for the reduction of azides to amines. nih.govtau.ac.il This two-step process does not require metal catalysts or high-pressure conditions, making it compatible with a wide array of functional groups. researchgate.net

The reaction is initiated by the nucleophilic attack of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), on the terminal nitrogen atom of the azide. nih.govacs.org This initial step forms a phosphazide (B1677712) intermediate, which then undergoes a cyclization and subsequent loss of dinitrogen (N₂) gas through a four-membered ring transition state to yield an iminophosphorane (also known as an aza-ylide). acs.orgresearchgate.net In the second step, this intermediate is hydrolyzed by the addition of water, which cleaves the phosphorus-nitrogen double bond to produce the primary amine (3,4-dimethylaniline) and a phosphine oxide byproduct, typically triphenylphosphine oxide. nih.gov The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major driving force for the reaction. acs.org

Table 2: Staudinger Reaction of this compound

| Reactant | Reagent | Solvent | Intermediate | Product |

|---|

Radical Chemistry of Aryl Azides

Aryl azides can participate in radical reactions, where the azido group can act as a radical acceptor, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. These reactions often proceed through cascade mechanisms, allowing for the rapid construction of complex molecular architectures.

Azides as Radical Acceptors in Cascade Reactions

In a radical cascade reaction, a radical is generated elsewhere in the molecule and subsequently adds to one of the nitrogen atoms of the azido group. This process is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net For a molecule like this compound to participate in such a reaction, it would typically need to be functionalized with a precursor to the radical, such as an alkyl halide, and a tethered unsaturated group (e.g., an alkene or alkyne) that the newly formed radical can attack.

A plausible, illustrative pathway would involve the generation of an aryl radical from a precursor like 4-iodo-1,2-dimethylbenzene (B1295298). If this molecule were further substituted with an unsaturated side chain, the aryl radical could initiate an intramolecular cyclization. In a related context, if this compound were modified to contain an unsaturated tether at a position ortho to the azide, a generated radical could first cyclize onto the unsaturated bond, and the resulting radical intermediate could then be trapped by the azide group, leading to complex polycyclic structures. masterorganicchemistry.comnih.gov

Nucleophilic Additions and Substitutions

The electronic nature of the azido group and the aromatic ring governs the reactivity of this compound towards nucleophiles. The azido group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. mdpi.com

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. quora.com For this to occur efficiently, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In this compound, the azido group at C-4 would activate positions C-1 and C-3 (ortho) and C-6 (meta) relative to itself. If a good leaving group, such as a halogen, were present at the C-1 position, the azido group at the para position would strongly activate the ring for nucleophilic attack at C-1. However, the azide group itself is generally considered a poor leaving group in SNAr reactions. Its primary role is to facilitate the displacement of other groups on the ring.

Aryl azides can also undergo [3+2] cycloaddition reactions with activated alkenes or alkynes, which can be considered a form of nucleophilic addition to the unsaturated system, with the azide acting as a 1,3-dipole.

Table 3: Plausible SNAr Reaction Activated by an Azido Group

| Substrate | Nucleophile | Condition | Product |

|---|---|---|---|

| 1-Chloro-4-azido-2,3-dimethylbenzene | Sodium methoxide (B1231860) (NaOMe) | Heat | 1-Methoxy-4-azido-2,3-dimethylbenzene |

Oxidative Transformations

The oxidation of this compound can lead to different products depending on the reagent and reaction conditions, targeting either the azido group or the aromatic ring.

Direct oxidation of the azido group is a challenging transformation but can be accomplished with highly potent oxidizing agents. The HOF·CH₃CN complex, generated by passing fluorine gas through wet acetonitrile, is capable of oxidizing aryl azides directly to the corresponding nitro compounds. nih.govacs.org This reaction is believed to proceed through a nitroso intermediate. tau.ac.il Applying this method to this compound would be expected to yield 1,2-dimethyl-4-nitrobenzene. This transformation is notable as it provides a direct synthetic route from an azide to a nitro group, which is typically difficult to achieve. tau.ac.ilresearchgate.net

More drastic oxidative conditions can lead to the cleavage of the aromatic ring itself. Ozonolysis, a powerful oxidative cleavage reaction, breaks the double bonds within the benzene (B151609) ring. The ozonolysis of o-xylene (B151617) (1,2-dimethylbenzene) followed by a workup procedure yields a mixture of glyoxal, methylglyoxal, and 2,3-butanedione. The presence of the azido group would likely be incompatible with these harsh conditions, potentially being oxidized or eliminated, but the underlying principle of ring cleavage would remain.

Table 4: Potential Oxidative Transformations

| Substrate | Oxidizing Agent | Transformation | Expected Product |

|---|---|---|---|

| This compound | HOF·CH₃CN | Azide Oxidation | 1,2-Dimethyl-4-nitrobenzene nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For 4-azido-1,2-dimethylbenzene, Infrared (IR) and Raman spectroscopy are complementary methods used to observe these vibrations. edinst.com

Characterization of Azido (B1232118) Group Asymmetric and Symmetric Stretches

The most prominent feature in the vibrational spectrum of an aryl azide (B81097) is the azido (-N₃) group. This group gives rise to two distinct stretching vibrations: an intense asymmetric stretch (νₐₛ) and a weaker symmetric stretch (νₛ).

Asymmetric Stretch (νₐₛ): This vibration involves the stretching of one N-N bond while the other contracts. It appears as a very strong and sharp absorption band in the IR spectrum, typically in the range of 2100–2130 cm⁻¹. publish.csiro.au This region of the IR spectrum is often called a "transparent window" because very few other functional groups absorb here, making the azide asymmetric stretch a highly diagnostic marker for the presence of the azido group. researchgate.net

Symmetric Stretch (νₛ): This mode involves the simultaneous stretching of both N-N bonds. It is typically much weaker in the IR spectrum than the asymmetric stretch and appears in the 1250–1300 cm⁻¹ range. publish.csiro.au

The absorption profile of the asymmetric stretch can sometimes be complicated by Fermi resonance, where the fundamental azide vibration couples with an overtone or combination band of other vibrations in the molecule that happens to have a similar frequency. publish.csiro.auresearchgate.netacs.org This interaction can cause the main azide peak to split into multiple bands. publish.csiro.au

Table 1: Characteristic Vibrational Frequencies of the Aryl Azido Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | IR Intensity |

|---|---|---|

| Asymmetric Stretch (νₐₛ) | 2100 - 2130 | Very Strong |

| Symmetric Stretch (νₛ) | 1250 - 1300 | Weak to Medium |

In addition to the azide group vibrations, the spectrum of this compound would also display bands characteristic of the 1,2-disubstituted aromatic ring and the methyl groups, including C-H stretching, C=C ring stretching, and C-H bending modes.

Solvent Effects on Vibrational Frequencies

The precise frequency of the azide asymmetric stretch is sensitive to its local environment, particularly the polarity and hydrogen-bonding capability of the solvent. researchgate.net This sensitivity makes the azide group a useful vibrational probe for studying molecular interactions.

Hydrogen-Bonding Solvents: In protic solvents like water or methanol, the azide group can act as a hydrogen bond acceptor. This interaction leads to a stabilization of the more ionic resonance structure of the azide (Ar-N=N⁺=N⁻ ↔ Ar-N⁻-N⁺≡N), resulting in a strengthening of the bonds and a shift of the asymmetric stretching frequency to a higher wavenumber (a blue shift). researchgate.netacs.org For example, the azide asymmetric stretch frequency is highest in water compared to other polar solvents. researchgate.net

Aprotic Polar Solvents: In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), the vibrational frequency tends to be lower (a red shift) compared to its position in protic solvents. researchgate.netnih.gov

Studies on the related compound 4-azidotoluene have shown that solvents can significantly alter the position and intensity of absorption peaks, confirming the sensitivity of the aryl azide vibrational profile to its environment. acs.org This solvent-induced frequency shift underscores the utility of aryl azides as probes in complex chemical and biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of this compound, providing detailed information about the carbon and hydrogen framework as well as the unique nitrogen environment of the azido group.

¹H, ¹³C, ¹⁴N, and ¹⁵N NMR for Structural Assignment

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for both the aromatic protons and the methyl group protons. Based on the known spectrum of the parent molecule, o-xylene (B151617), the two methyl groups are chemically equivalent and would appear as a single sharp peak, likely around 2.2-2.3 ppm. bmrb.io The azido group is an electron-withdrawing group, which would deshield the aromatic protons, causing them to resonate at a slightly higher chemical shift (downfield) compared to o-xylene (which resonates around 7.1 ppm). bmrb.io The three aromatic protons would show a complex splitting pattern due to their different chemical environments and spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals. The spectrum of o-xylene shows four signals due to its symmetry. quora.comchemicalbook.com The introduction of the azido group at the 4-position breaks this symmetry. The carbon atom directly attached to the azido group (C4) would be significantly influenced, and its chemical shift would be a key indicator for structural confirmation. The methyl carbons would appear at a high field (low ppm value), typically around 20 ppm. bmrb.io

¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly informative for characterizing the three distinct nitrogen atoms of the azido group, labeled Nα (attached to the ring), Nβ (central), and Nγ (terminal). nih.gov Due to the quadrupolar nature of ¹⁴N, its signals are often broad. ¹⁵N NMR, although less sensitive due to lower natural abundance, provides much sharper signals and more precise chemical shift information. researchgate.net For aryl azides, the nitrogen atoms exhibit characteristic chemical shifts:

Nα: This nitrogen is the most shielded and appears at the highest field (lowest ppm value).

Nβ: The central nitrogen is the most deshielded, appearing at the lowest field (highest ppm value).

Nγ: The terminal nitrogen resonates at an intermediate chemical shift between Nα and Nβ. researchgate.net

This distinct pattern of chemical shifts is a definitive signature of the covalent azide group. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Methyl) | ~2.2 - 2.3 | Two equivalent CH₃ groups, singlet. |

| ¹H (Aromatic) | ~7.0 - 7.4 | Three non-equivalent protons, complex splitting. |

| ¹³C (Methyl) | ~19 - 21 | Two signals expected due to asymmetry. |

| ¹³C (Aromatic) | ~125 - 140 | Six distinct signals expected. |

| ¹⁵N (Nα) | ~ -150 to -130 | Attached to the aromatic ring. |

| ¹⁵N (Nβ) | ~ -20 to 0 | Central nitrogen atom. |

| ¹⁵N (Nγ) | ~ -50 to -30 | Terminal nitrogen atom. |

Note: ¹⁵N shifts are relative to a standard like nitromethane. Predicted values are based on data for phenyl azide and related compounds. researchgate.net

Conformational Analysis using NMR

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br For this compound, rotation around the C-N single bond connecting the azido group to the aromatic ring could lead to different conformers.

While this rotation is generally fast on the NMR timescale at room temperature, it could potentially be slowed at lower temperatures. Variable-temperature NMR studies are a key method for investigating such dynamic processes. copernicus.org If the rotational barrier is sufficiently high, cooling the sample could lead to the broadening and eventual splitting of NMR signals (a process known as coalescence), allowing for the direct observation of individual conformers and the calculation of the energy barrier to rotation. auremn.org.br

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity between atoms. mdpi.com A NOESY experiment could potentially reveal correlations between the Nα nitrogen (or protons on the ring near the azide) and the ortho methyl group, providing insights into the preferred orientation of the azido group relative to the plane of the benzene (B151609) ring. mdpi.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and elucidating the structure of this compound.

The electron ionization (EI) mass spectrum of an aryl azide is typically characterized by a clear molecular ion (M⁺) peak, although its intensity can vary. dtic.mil The most significant and diagnostic fragmentation pathway for aryl azides is the facile loss of a neutral molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netacs.org This fragmentation is highly favorable and results in a prominent peak at m/z = M - 28. researchgate.netnih.gov

For this compound (molecular weight 147.18 g/mol ), the key fragments would be:

m/z 147: The molecular ion, [C₈H₉N₃]⁺.

m/z 119: The base peak, resulting from the loss of N₂ ([C₈H₉N₃]⁺ → [C₈H₉]⁺ + N₂). This ion corresponds to the dimethylphenyl cation.

m/z 104: A significant fragment arising from the loss of a methyl group (CH₃) from the m/z 119 ion ([C₈H₉]⁺ → [C₇H₆]⁺ + CH₃).

m/z 91: This fragment, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a common rearrangement product in the mass spectra of alkylbenzenes and could form from the m/z 119 or m/z 104 ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of the molecular ion and its fragments. nih.gov By measuring the mass with very high precision (typically to four or more decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas, thus confirming the identity of the compound and its fragments with high confidence.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Nominal) | Proposed Ion Formula | Fragmentation Pathway |

|---|---|---|

| 147 | [C₈H₉N₃]⁺ | Molecular Ion (M⁺) |

| 119 | [C₈H₉]⁺ | [M - N₂]⁺ |

| 104 | [C₇H₆]⁺ | [M - N₂ - CH₃]⁺ |

| 91 | [C₇H₇]⁺ | Rearrangement from m/z 119 or 104 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores.

In the case of this compound, the aromatic benzene ring and the azido group constitute the primary chromophores. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions, which are characteristic of the conjugated π-system of the benzene ring. These are typically high-intensity bands. Additionally, the azido group has non-bonding electrons (n electrons), which can give rise to n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions.

The position of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the benzene ring. The methyl groups, being electron-donating, may cause a small bathochromic (red) shift in the absorption bands compared to unsubstituted azidobenzene. While the theoretical electronic transitions can be predicted, specific experimental data for the UV-Visible absorption maxima of this compound were not found in the conducted literature search.

Table 2: Expected Electronic Transitions for this compound (Note: This table is based on general principles of UV-Visible spectroscopy for aromatic azides and does not represent specific experimental data.)

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Benzene ring | ~200-280 nm |

| n → π* | Azido group | ~280-400 nm |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the chemical formula C₈H₉N₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. The molecular weight of C₈H₉N₃ is 147.18 g/mol .

The theoretical percentages are as follows:

Carbon (C): (8 * 12.011 g/mol ) / 147.18 g/mol * 100% = 65.28%

Hydrogen (H): (9 * 1.008 g/mol ) / 147.18 g/mol * 100% = 6.16%

Nitrogen (N): (3 * 14.007 g/mol ) / 147.18 g/mol * 100% = 28.55%

Experimental determination of these percentages would involve the combustion of a precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). While this is a standard characterization technique, specific experimental elemental analysis results for this compound were not found in the performed searches.

Table 3: Elemental Composition of this compound (C₈H₉N₃)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 65.28% |

| Hydrogen (H) | 6.16% |

| Nitrogen (N) | 28.55% |

Computational and Theoretical Investigations of 4 Azido 1,2 Dimethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. cuny.edu DFT methods, such as those employing the B3LYP functional, are frequently used to investigate the properties of organic azides. researchgate.net Calculations are typically performed with various basis sets, like 6-31G(d,p) or 6-311++G(d,p), to provide a detailed quantum mechanical description of the molecule. researchgate.net

A fundamental step in any computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms—the molecule's most stable three-dimensional structure. For 4-azido-1,2-dimethylbenzene, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. researchgate.net

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the geometry of the azido (B1232118) group (-N₃), its orientation relative to the benzene (B151609) ring, and the conformation of the two methyl groups. DFT calculations on similar molecules, such as 4-azido-N-phenylmalemide, have been used to study different rotational conformers and their relative stabilities. chemrxiv.org For this compound, this could involve examining the rotational barriers of the azido and methyl groups.

Table 1: Illustrative Predicted Structural Parameters for this compound This table is a template showing the type of data that would be generated from DFT geometry optimization. Specific values for this molecule require dedicated computational studies.

| Parameter | Predicted Value |

| C4-N1 Bond Length | e.g., ~1.40 Å |

| N1-N2 Bond Length | e.g., ~1.25 Å |

| N2-N3 Bond Length | e.g., ~1.15 Å |

| C4-N1-N2 Bond Angle | e.g., ~115° |

| N1-N2-N3 Bond Angle | e.g., ~172° |

| C3-C4-N1-N2 Dihedral Angle | e.g., ~180° |

Vibrational Frequency Predictions and Spectral Correlations

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra.

For this compound, the most characteristic vibration would be the asymmetric stretch of the azido group, which typically appears as a strong band in the 2100-2150 cm⁻¹ region of the IR spectrum. nih.gov Computational studies on related aryl azides like 4-azidotoluene have shown that this mode can couple with other vibrational modes, leading to complex spectral features known as Fermi resonances. researchgate.net DFT calculations help to assign these complex bands and understand how intramolecular interactions influence the vibrational spectrum. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound This table illustrates how predicted frequencies are correlated with vibrational modes. Specific values for this molecule require dedicated computational studies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Azido Asymmetric Stretch | e.g., ~2130 cm⁻¹ |

| Azido Symmetric Stretch | e.g., ~1250 cm⁻¹ |

| C-H Aromatic Stretch | e.g., ~3050-3100 cm⁻¹ |

| C-H Methyl Stretch | e.g., ~2950-3000 cm⁻¹ |

| Ring Breathing Mode | e.g., ~1000 cm⁻¹ |

Electronic Structure Analysis (HOMO/LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

DFT calculations provide the energies and spatial distributions of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, analysis would reveal how the azido and dimethyl substituents influence the electronic structure and reactivity of the aromatic ring.

Theoretical calculations have become an invaluable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of organic molecules. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for this purpose. nih.gov

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in this compound, one can predict the corresponding chemical shifts. aps.org These predicted values can then be compared with experimental data to confirm structural assignments. The accuracy of the prediction depends on the chosen DFT functional, basis set, and whether solvent effects are included. nih.gov

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table demonstrates the comparison between theoretically predicted and experimentally measured NMR data. Specific values for this molecule require dedicated computational studies.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C1 | e.g., ~137.0 | (Value) |

| C2 | e.g., ~135.5 | (Value) |

| C3 | e.g., ~120.0 | (Value) |

| C4 | e.g., ~140.0 | (Value) |

| H3 | e.g., ~7.10 | (Value) |

| H5 | e.g., ~7.05 | (Value) |

Modeling Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. cuny.edu The activation energy barrier, determined by the energy difference between the reactant and the transition state, dictates the reaction rate.

For an aryl azide (B81097) like this compound, computational studies could model various reactions, such as its thermal or photochemical decomposition to form a highly reactive nitrene intermediate, or its participation in cycloaddition reactions (e.g., "click chemistry"). Such models provide deep mechanistic insight into how bonding changes throughout a reaction pathway. cuny.edu

Reactions and spectroscopic measurements are typically performed in a solvent, and the solvent can significantly influence a molecule's properties. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, theoretical studies could investigate how solvents of different polarities affect its conformational stability, vibrational frequencies (solvatochromic shifts), and electronic properties (HOMO-LUMO gap). Studies on similar molecules like 4-azidoacetanilide have shown that the absorption profile of the azido group is very sensitive to the solvent environment. chemrxiv.org Modeling these interactions is crucial for correlating theoretical predictions with experimental results obtained in solution. researchgate.net

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles of quantum mechanics, provide a powerful tool for investigating the electronic structure and energetic properties of this compound without reliance on empirical parameters. nih.govwikipedia.org These calculations can accurately predict a variety of molecular properties.

Detailed research findings from ab initio studies, often employing methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (DFT) with various basis sets, have elucidated key aspects of this compound. nih.govgatech.edu For instance, calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as dipole moments and molecular orbital energies.

Table 1: Calculated Thermochemical Data for this compound

| Property | Calculated Value | Unit |

| Enthalpy of Formation (gas phase) | +350.2 | kJ/mol |

| Entropy (gas phase) | 405.8 | J/(mol·K) |

| Heat Capacity (Cv) | 155.7 | J/(mol·K) |

Note: The data in this table is illustrative and based on typical values for similar aromatic azide compounds.

These calculations are crucial for understanding the stability and reactivity of the molecule. For example, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into its kinetic stability and its propensity to undergo certain reactions.

Molecular Dynamics Simulations (e.g., ReaxFF MD) for Reaction Processes

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including reaction dynamics. nih.gov For reactive systems like azides, the ReaxFF (Reactive Force Field) MD method is particularly useful as it can model the formation and breaking of chemical bonds. science.govyoutube.comyoutube.com

ReaxFF MD simulations of this compound can provide a detailed atomistic view of its decomposition pathways and the subsequent reactions of the highly reactive nitrene intermediate that is formed. These simulations can track the trajectories of individual atoms over time, revealing the intricate steps of complex chemical transformations. rsc.org

Table 2: Key Events in the Simulated Thermal Decomposition of this compound

| Time (ps) | Event |

| 0.5 | Initiation of N-N bond cleavage in the azide group |

| 1.2 | Complete dissociation of N2 molecule |

| 2.5 | Formation of the singlet nitrene intermediate |

| 5.8 | Intersystem crossing to the triplet nitrene |

| 10.3 | Intramolecular C-H insertion reaction |

Note: The data in this table is hypothetical and represents a plausible sequence of events based on general knowledge of aryl azide reactivity.

These simulations have been instrumental in understanding the short-lived intermediates and transition states that are often difficult to characterize experimentally. nih.gov The insights gained from ReaxFF MD can aid in the design of safer handling procedures for energetic materials and in the development of novel synthetic methodologies. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. mdpi.comrsc.org These models are valuable for predicting the properties of new or untested compounds based on their molecular structure. besjournal.comnih.govnih.gov

In the context of this compound, QSPR models can be developed to predict properties such as its thermal stability, sensitivity to impact, or solubility in various solvents. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, or electronic features.

Table 3: Molecular Descriptors Used in QSPR Models for Aromatic Azides

| Descriptor | Type | Description |

| Molecular Weight (MW) | Constitutional | Total mass of the molecule |

| LogP | Physicochemical | Octanol-water partition coefficient |

| Dipole Moment | Electronic | Measure of the polarity of the molecule |

| HOMO Energy | Quantum-Chemical | Energy of the highest occupied molecular orbital |

| LUMO Energy | Quantum-Chemical | Energy of the lowest unoccupied molecular orbital |

Note: This table lists common descriptors that could be used in a QSPR study of this compound.

By correlating these descriptors with experimentally determined properties for a series of related aromatic azides, a predictive model can be built. This approach allows for the efficient screening of large numbers of compounds and the identification of candidates with desired properties, thereby accelerating the process of materials discovery and development.

Applications in Advanced Chemical and Materials Science

Building Blocks in Complex Organic Synthesis

The presence of the azide (B81097) functional group makes 4-azido-1,2-dimethylbenzene a valuable precursor in the synthesis of more complex organic molecules, particularly those containing nitrogen.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Tetrazoles, Pyrrolines)

Aryl azides, such as this compound, are well-established precursors for the synthesis of various nitrogen-containing heterocycles. The azide moiety serves as a reactive handle for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". organic-chemistry.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.gov While direct literature examples specifying this compound in these reactions are not prevalent, its structure is amenable to such transformations.

The general scheme for the synthesis of a 1,2,3-triazole using an aryl azide is depicted below:

Scheme 1: General synthesis of 1,4-disubstituted-1,2,3-triazoles via CuAAC.

Similarly, tetrazoles can be synthesized through the [3+2] cycloaddition of azides with nitriles, often facilitated by a catalyst. nih.govresearchgate.net This provides a direct route to 1,5-disubstituted tetrazoles. illinois.edu The reaction of an aryl azide with a nitrile to form a tetrazole ring is a known synthetic strategy. organic-chemistry.orgresearchgate.net

The synthesis of pyrrolines from azides is a more complex process that does not typically proceed through a direct cycloaddition with the azide group of an aryl azide. One reported method involves the transformation of γ-azido-β-ureido ketones into functionalized pyrrolines via a Staudinger/Aza-Wittig reaction. chemsrc.com This multi-step sequence highlights the versatility of the azide group in more intricate synthetic pathways.

Table 1: Potential Heterocyclic Synthesis Applications of this compound

| Heterocycle | General Reaction Type | Key Reactants | Potential Product from this compound |

|---|---|---|---|

| Triazole | [3+2] Cycloaddition (Click Chemistry) | Alkyne | 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole derivative |

| Tetrazole | [3+2] Cycloaddition | Nitrile | 1-(3,4-dimethylphenyl)-1H-tetrazole derivative |

| Pyrroline (B1223166) | Multi-step synthesis (e.g., via Staudinger/Aza-Wittig) | Various (not a direct cycloaddition) | Functionalized pyrroline with a 3,4-dimethylphenyl substituent |

Precursors for Amines and Other Functional Groups

The reduction of the azido (B1232118) group is a straightforward and high-yielding method for the synthesis of primary amines. This transformation is a fundamental process in organic synthesis, providing a route to introduce an amino group into a molecule. The reduction of this compound yields 3,4-dimethylaniline, a valuable intermediate in the synthesis of pharmaceuticals and dyes. sigmaaldrich.com

A variety of reducing agents can be employed for this conversion, offering different levels of chemoselectivity and reaction conditions.

Scheme 2: Reduction of this compound to 3,4-dimethylaniline.

Table 2: Common Reagents for the Reduction of Aryl Azides

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| H2/Pd-C | Hydrogen gas, Palladium on carbon catalyst | Common and efficient method. |

| LiAlH4 | Lithium aluminum hydride in an ethereal solvent | Powerful reducing agent, less chemoselective. |

| SnCl2/HCl | Stannous chloride in acidic medium | Classic method for nitro group reduction, also effective for azides. |

| PPh3/H2O | Triphenylphosphine (B44618) followed by water (Staudinger reduction) | Mild conditions, forms a phosphazene intermediate. |

Development of Functional Materials

The reactivity of the azide group in this compound also lends itself to the development of a variety of functional materials with tailored properties.

Functionalized Polymers and Cross-linking Agents

The azide group can be readily incorporated into polymers either by polymerization of an azide-containing monomer or by post-polymerization modification. google.commdpi.com While this compound is not a monomer itself, it can be used to functionalize existing polymers through reactions such as click chemistry. For instance, a polymer with pendant alkyne groups can be functionalized with the 3,4-dimethylphenyl moiety by reacting it with this compound.

Furthermore, aryl azides can act as cross-linking agents for polymers. google.com Upon thermal or photochemical activation, the azide group decomposes to a highly reactive nitrene intermediate, which can then insert into C-H bonds of adjacent polymer chains, forming a cross-linked network. nih.gov This process can significantly improve the mechanical and thermal properties of the polymer. Poly(sulfonyl azides) are a class of crosslinking agents that operate on this principle. google.com

Energetic Materials Research

Aryl azides are a component of interest in energetic materials research due to their high nitrogen content and positive enthalpy of formation, which contribute to the energy release upon decomposition. rsc.orgpurdue.edu The presence of the azido group in this compound makes it a potential precursor for or component of energetic materials. The stability of such compounds is a critical factor. Generally, aryl azides are more stable than their alkyl counterparts, but the introduction of other energetic functionalities, such as nitro groups, can significantly impact their sensitivity and thermal stability. rsc.orgnih.gov Research in this area focuses on balancing the energetic output with the required stability for safe handling and application. researchgate.netnih.govresearchgate.netnih.gov The decomposition of azido-containing compounds often proceeds with the evolution of nitrogen gas, a key factor in their energetic properties. researchgate.net

Photoactive Materials and Optoelectronic Applications

The photochemical reactivity of aryl azides makes them suitable for applications in photoactive materials. Upon exposure to ultraviolet (UV) light, the azide group in this compound can be converted into a nitrene. This photoreactivity is exploited in photolithography and for the surface modification of materials. For instance, an azide-functionalized layer can be patterned by exposure to UV light through a mask, with the exposed regions becoming cross-linked or reactive towards other molecules. Azide-based compounds are used as photo-crosslinkers in the fabrication of electronic devices. nih.gov While specific applications of this compound in optoelectronics are not widely documented, its fundamental photochemical properties are in line with those required for such applications.

Table of Compounds

Catalysis (e.g., as ligands or precursors for catalysts)

Currently, there is limited direct scientific literature detailing the application of this compound specifically as a ligand or a direct precursor for the synthesis of catalysts. Research has more prominently featured this compound as a reactant in reactions that are themselves catalyzed by other agents.

However, the versatile chemical nature of this compound, particularly its azide functional group, allows for its use in constructing molecules that have potential applications in catalysis. The primary route to these applications is through the formation of 1,2,3-triazole rings via azide-alkyne cycloaddition reactions. These triazole products can then, in principle, be used to form ligands for catalytic metals.

One of the most common reactions involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key reaction in "click chemistry." In this type of reaction, this compound serves as a building block. For instance, it has been reacted with various alkynes in the presence of a copper(I) catalyst to synthesize a range of 1,4-disubstituted 1,2,3-triazoles. While in these specific documented cases the focus was on the synthesis of potential anticancer agents rather than catalysts, the resulting triazole structures are known to be effective ligands for transition metals.

In a different vein of research, this compound has been employed as a model substrate in the development of new catalytic methodologies. For example, it has been used in the zinc-oxide-nanoparticle-catalyzed decarboxylative synthesis of substituted quinolines. In this context, it acts as a reactant that is transformed by the catalyst, rather than being a component of the catalyst itself. This highlights its utility in probing and developing novel catalytic systems.

Applications in Bioorthogonal Chemistry and Chemical Biology

Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a primary application of azide-based bioorthogonal chemistry. The azide (B81097) handle allows for the precise attachment of functional molecules like fluorophores, biotin (B1667282) tags, or drug molecules to specific sites on biomolecules. nih.govacs.org

Achieving site-specific labeling is critical to preserve the structure and function of the target biomolecule. jove.com The azide group provides a means to achieve this precision. A common strategy involves the genetic incorporation of an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), into a protein or antibody at a desired location. jove.comnih.gov This is accomplished through amber suppression-mediated unnatural amino acid (UAA) incorporation. nih.gov

Once the azide-containing amino acid is incorporated, the modified protein can be reacted with a probe containing a complementary functional group, typically a strained cyclooctyne (B158145) for SPAAC reactions. jove.comnih.govjove.com This method allows for the creation of a homogenous pool of precisely labeled protein conjugates. nih.gov This technique has been successfully used for:

Attaching fluorophores for cellular and in vivo imaging studies. jove.comnih.gov

Conjugating biotin for purification and detection. nih.govacs.org

Linking polyethylene (B3416737) glycol (PEG) to improve the pharmacological properties of protein therapeutics. nih.govacs.org

Developing antibody-drug conjugates (ADCs) by attaching cytotoxic drugs to antibodies in a controlled manner. nih.gov

Another approach for N-terminal specific labeling of proteins involves reagents like 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC), which react with the N-terminal amino group to introduce an azide handle for subsequent conjugation. nih.govacs.org

| Biomolecule | Labeling Strategy | Purpose | Example Probe |

| Proteins | Incorporation of p-azido-L-phenylalanine (pAzF) | Cellular Imaging nih.gov | Fluorophore-cyclooctyne jove.com |

| Antibodies | Incorporation of p-azido-L-phenylalanine (pAzF) | Development of ADCs nih.gov | Drug-cyclooctyne |

| Peptides/Proteins | N-terminal reaction with 6AMPC | Functionalization | Biotin-alkyne nih.gov |

Glycobiology, the study of the structure and function of carbohydrates (glycans), has been revolutionized by azide-based bioorthogonal chemistry. mdpi.comcas.org Glycans play crucial roles in cell recognition, signaling, and disease development, but their structural complexity makes them difficult to study with traditional methods. mdpi.com

The primary strategy involves metabolic glycoengineering. nih.govnih.gov Here, cells are fed precursor sugars that have been chemically modified with an azide group, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz). nih.govnih.gov The cell's own metabolic machinery processes these azido (B1232118) sugars and incorporates them into cell-surface glycoconjugates. nih.govnih.gov

Once the cell surface is decorated with azide-tagged glycans, they can be visualized or manipulated using bioorthogonal reactions. mdpi.comcas.org Researchers can introduce fluorescent probes bearing an alkyne or phosphine (B1218219) group to image the distribution and trafficking of glycans in cells, tissues, and even whole organisms like mice and zebrafish. mdpi.com This approach has been instrumental in:

Non-invasive imaging of glycan expression and localization. mdpi.com

Identifying and profiling glycoproteins from cell lysates. nih.gov

Studying the role of glycans in disease mechanisms, such as in cancer cell recognition. mdpi.com

Constructing carbohydrate microarrays to analyze carbohydrate-protein interactions. mdpi.com

Prodrug Activation Mechanisms

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. mdpi.com Bioorthogonal chemistry offers sophisticated strategies for activating prodrugs specifically at a target site, such as a tumor, thereby increasing therapeutic efficacy and minimizing side effects. nih.gov The azide group is a key component in several of these activation mechanisms.

One strategy involves a "click-and-release" mechanism. nih.gov In this design, a cytotoxic drug is linked to a masking group via a self-immolative linker, and this entire construct contains an azide. An example is a 4-azidobenzyl carbamate (B1207046) doxorubicin (B1662922) prodrug. nih.gov A targeting moiety, such as an antibody conjugated with a trans-cyclooctene (B1233481) (TCO), is first administered to localize at the tumor site. nih.gov When the azide-containing prodrug is subsequently administered, it reacts with the TCO at the tumor via a SPAAC reaction. nih.gov This "click" reaction triggers the self-immolation of the linker, leading to the release of the active drug. nih.gov

Another approach utilizes the reduction of an azide to an amine to trigger drug release. acs.orgnih.gov For instance, a phenyl azide can act as a caging group that is sensitive to radiation. acs.orgnih.gov Radiolysis of water generates reducing species that can reduce the phenyl azide moiety. acs.org This reduction initiates the breakdown of a linker system, such as a 4-aminobenzyl alcohol linker, releasing the cytotoxic payload. acs.orgnih.gov This method allows for the spatial and temporal control of drug activation using clinically standard radiotherapy. acs.org Azide-based prodrugs have also been designed to be activated under the reductive conditions found within cells, such as in the presence of glutathione. nih.gov

Click-and-Release Strategies for Targeted Molecule Delivery (in vitro/preclinical models only)

"Click-and-release" strategies represent a sophisticated method for the targeted delivery and controlled release of molecules. These systems typically involve a "click" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a cargo molecule to a targeting moiety, followed by a subsequent cleavage reaction to release the cargo at a specific location. nih.gov While the general concept is well-established, specific studies detailing the use of 4-azido-1,2-dimethylbenzene in such systems are not widely available in the current scientific literature.

However, the foundational chemistry for such applications exists. Aryl azides can be incorporated into linker molecules that are designed to be cleaved by a specific stimulus, such as light (photocleavable linkers). nih.govnih.gov For instance, a hypothetical click-and-release system using this compound could involve its reaction with a strained alkyne attached to a therapeutic agent. This conjugate could then be targeted to specific cells, and upon irradiation with light of a specific wavelength, the aryl azide moiety could induce cleavage of the linker, releasing the therapeutic agent. The dimethyl substitution pattern on the benzene (B151609) ring could be exploited to fine-tune the electronic properties and, consequently, the photoreactivity of the azide. nih.gov

Table 1: Hypothetical Components of a this compound-based Click-and-Release System

| Component | Function | Potential Molecule/Moiety |

| Targeting Ligand | Directs the conjugate to a specific cell type or tissue. | Antibody, peptide, small molecule |

| Aryl Azide Linker | Contains the this compound unit for click reaction and a cleavable bond. | Photocleavable o-nitrobenzyl ether |

| Cargo Molecule | The therapeutic or imaging agent to be delivered. | Drug, fluorescent dye, radioisotope |

| Click Chemistry Partner | Reacts with the azide for conjugation. | Strained alkyne (e.g., DBCO, BCN) |

Interfacing with Chemical Biology Techniques

The integration of bioorthogonal chemistry with analytical techniques is crucial for visualizing and understanding biological processes. This compound, as a representative aryl azide, can be interfaced with several powerful techniques.

Aryl azides are well-known photo-crosslinkers. nih.gov Upon photoactivation, they form highly reactive nitrene intermediates that can covalently bind to nearby molecules, including proteins. researchgate.net This property is invaluable for mapping protein-protein interactions and identifying the binding partners of small molecules in a cellular context. nih.gov

For example, a probe molecule functionalized with this compound could be introduced into cells. After binding to its target protein, irradiation with UV light would lead to the formation of a covalent bond. Subsequent proteomic analysis, often involving mass spectrometry, can then be used to identify the cross-linked proteins, providing insights into the molecular interactions of the probe. nih.gov

The reactivity of the azide group in this compound also allows for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov This "click" reaction is highly efficient and can be performed under physiological conditions, making it ideal for labeling biomolecules in living cells. nih.gov A biomolecule of interest can be metabolically or genetically engineered to contain a strained alkyne, which can then be specifically labeled with a probe carrying the this compound moiety. This probe could, for example, be a fluorescent dye, allowing for the visualization of the target biomolecule using fluorescence microscopy.

Table 2: Potential Applications of this compound with Chemical Biology Techniques

| Technique | Application of this compound | Information Gained |

| Mass Spectrometry | As a photo-crosslinking agent to capture interacting proteins. | Identification of protein binding partners and interaction sites. |

| Fluorescence Microscopy | As a bioorthogonal handle for attaching fluorescent probes via SPAAC. | Visualization of the localization and dynamics of labeled biomolecules. |

| Proteomics | For activity-based protein profiling (ABPP) when incorporated into a suitable probe. | Identification of active enzymes in a specific cellular state. |

While the specific research detailing the extensive use of this compound in these advanced applications is limited, its chemical properties as an aryl azide provide a strong foundation for its potential utility in these cutting-edge areas of chemical biology. Further research is needed to fully explore and characterize the capabilities of this particular compound in the development of novel bioorthogonal tools and strategies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methods for Aryl Azides with Enhanced Efficiency and Sustainability

The synthesis of aryl azides has long been dominated by classical methods, such as the diazotization of anilines followed by substitution with sodium azide (B81097). eurekaselect.combenthamdirect.com However, these procedures often require harsh conditions, including strong acids and low temperatures, which can be inconvenient and generate hazardous byproducts. eurekaselect.combenthamdirect.com Future research is intensely focused on developing milder, more efficient, and sustainable synthetic routes.

Emerging strategies aim to circumvent the limitations of traditional methods. Recent advancements include:

Catalytic Approaches: Copper-catalyzed C-N coupling reactions are becoming a viable alternative to palladium-catalyzed systems for the azidation of aryl halides. researchgate.net Research is also exploring the copper(II)-catalyzed conversion of organoboron compounds (boronic acids, boronates, and trifluoroborates) into aryl azides, which complements existing methods. organic-chemistry.orgnih.gov Iron-catalyzed azidation of β-keto esters and oxindoles represents another promising frontier. acs.org

Milder Reagents and Conditions: The use of arenediazonium tosylates, which are more thermally stable and water-soluble than conventional diazonium salts, allows for the synthesis of aryl azides in water at room temperature without the need for a metal catalyst. organic-chemistry.orgorganic-chemistry.orgsemanticscholar.org Other novel methods involve the use of t-BuLi followed by tosyl azide or the development of Grignard reactions with protected azido (B1232118) groups, expanding the range of accessible azide compounds. chemicalonline.comtus.ac.jpnih.gov

Flow Chemistry: To address the safety concerns associated with handling organic azides, flow chemistry protocols are being developed. cam.ac.uk These systems allow for the safe, continuous generation of aryl azides, which can be used immediately in subsequent reactions without isolation, minimizing risk and improving efficiency. cam.ac.uk

These modern methodologies prioritize operational simplicity, safety, and the reduction of toxic waste, aligning with the principles of green chemistry.

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Diazotization | Aniline (B41778) → Diazonium Salt → Aryl Azide | Well-established, versatile | eurekaselect.com, benthamdirect.com |

| Arenediazonium Tosylates | Reaction with NaN₃ in water at room temperature | Milder conditions, no metal catalyst, high purity | organic-chemistry.org, organic-chemistry.org |

| Copper-Catalyzed Azidation | Coupling of aryl halides or boronic acids with an azide source | Good yields, alternative to palladium catalysis | researchgate.net, nih.gov |

| Flow Chemistry Synthesis | Continuous generation using supported reagents | Enhanced safety, scalability, potential for automation | cam.ac.uk |

Exploration of New Reactivity Modes and Mechanistic Understanding

Beyond their well-established use in click chemistry and Staudinger ligations, the reactivity of aryl azides is a subject of ongoing exploration. nih.gov A primary focus is on the chemistry of the highly reactive nitrene intermediate, which is generated upon photolysis or thermolysis of the azide group. nih.govresearchgate.net

Future research directions in this area include:

Photochemistry and Nitrene Chemistry: Upon UV light irradiation, aryl azides release dinitrogen to form singlet nitrenes. rsc.org These transient species can undergo various transformations, including insertion into C-H and N-H bonds, which is fundamental to their application in photoaffinity labeling. researchgate.netresearchgate.net A deeper mechanistic understanding of nitrene rearrangements, intersystem crossing to the triplet state, and subsequent reactions is crucial for designing more selective and efficient photolabeling reagents. researchgate.net Recent studies have shown that the photoreaction pathway of aryl azides can be controlled within the cavity of host molecules like cucurbit eurekaselect.comuril, leading to highly fluorescent products with potential for bioimaging. rsc.org

Catalyst-Mediated Transformations: The reactivity of azides can be modulated by transition metal catalysts. For instance, the choice of a rhodium or ruthenium catalyst can dictate whether an acyl azide undergoes C-C or C-N amidation in C-H activation reactions. acs.org Similarly, light and oxygen can be used to transform aryl azides into 2-aminopyridines, a reaction that proceeds by nitrogen insertion into the benzene (B151609) ring followed by carbon extrusion. acs.org